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Compound of Interest

Compound Name: Antituberculosis agent-10

Cat. No.: B12363638

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antituberculosis agent PBTZ169 (also
known as Macozinone) and the frontline antibiotic Rifampicin. The comparison focuses on their
distinct mechanisms of action, supported by experimental data and detailed laboratory
protocols.

Executive Summary

PBTZ169 and Rifampicin represent two distinct classes of bactericidal agents against
Mycobacterium tuberculosis (Mtb). Rifampicin, a cornerstone of tuberculosis therapy for
decades, inhibits transcription by targeting the bacterial DNA-dependent RNA polymerase. In
contrast, PBTZ169, a promising clinical candidate, employs a novel mechanism, inhibiting the
essential enzyme DprE1, which is critical for the biosynthesis of the mycobacterial cell wall.
This fundamental difference in their molecular targets makes PBTZ169 a valuable candidate for
treating drug-resistant tuberculosis, particularly strains resistant to Rifampicin.

Mechanism of Action
PBTZ169: Inhibition of Cell Wall Synthesis

PBTZ169 is a member of the benzothiazinone class of compounds. Its primary target is the
decaprenylphosphoryl-3-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme in the
mycobacterial cell wall synthesis pathway.[1][2][3] DprEL1 is essential for the formation of
decaprenylphosphoryl-arabinose (DPA), a precursor for the arabinan domains of both
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arabinogalactan and lipoarabinomannan, which are vital structural components of the Mtb cell

wall.

The mechanism is covalent inhibition; PBTZ169 forms a covalent adduct with a cysteine
residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme.
[4] This disruption of arabinan synthesis ultimately compromises cell wall integrity, leading to

bacterial death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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